molecular formula C10H12FNO3 B3020174 Ethyl 5-amino-2-fluoro-4-methoxybenzoate CAS No. 2121020-83-3

Ethyl 5-amino-2-fluoro-4-methoxybenzoate

Cat. No.: B3020174
CAS No.: 2121020-83-3
M. Wt: 213.208
InChI Key: LTGQMOZAEUJGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-2-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, an amino group, a fluoro substituent, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-2-fluoro-4-methoxybenzoate typically involves the esterification of 5-amino-2-fluoro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: Quinones, carboxylic acids

    Reduction: Amino derivatives

    Substitution: Various substituted benzoates

Scientific Research Applications

Ethyl 5-amino-2-fluoro-4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

  • Ethyl 5-amino-2-chloro-4-fluorobenzoate
  • Ethyl 5-amino-4-fluoro-2-methoxybenzoate
  • Methyl 5-amino-2-fluoro-4-methoxybenzoate

Comparison: this compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the methoxy group can influence its solubility and interaction with biological membranes, while the fluoro substituent can enhance its stability and binding affinity.

Properties

IUPAC Name

ethyl 5-amino-2-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-8(12)9(14-2)5-7(6)11/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGQMOZAEUJGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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